REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[N+:11]([O-])=O.[H][H]>C(O)C.[Pd]>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([NH:2][CH3:1])=[C:4]([NH2:11])[CH:5]=1
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=C(C=C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
At the end of this time, the palladium-on-charcoal was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was freed from the solvent by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)NC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 120.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |